

Unveiling the Toxicological Profile of Potassium L-Tartrate: A Technical Guide

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Compound of Interest

Compound Name: *Potassium L-tartaric acid*

Cat. No.: *B15135473*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for Potassium L-tartrate, a compound widely used in the food and pharmaceutical industries. This document synthesizes available data on its acute, chronic, genetic, and reproductive toxicity, presenting quantitative data in structured tables and outlining experimental methodologies based on established international guidelines. Visual representations of key conceptual frameworks are also provided to facilitate understanding.

Chemical and Physical Properties

Potassium L-tartrate, also known as potassium bitartrate or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid.^[1] It is a natural byproduct of winemaking.^{[1][2]}

Property	Value	Reference
Chemical Formula	C ₄ H ₅ KO ₆	[1]
Molecular Weight	188.18 g/mol	[1] [2]
CAS Number	868-14-4	[1]
Appearance	White crystalline or granulated powder	[1] [3]
pH (1% aqueous solution)	7.0 - 9.0	[3]
Solubility	Soluble in water, insoluble in alcohol	[1] [4]

Regulatory Status and Acceptable Daily Intake (ADI)

Potassium L-tartrate is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food with no limitation other than current good manufacturing practice.[\[1\]](#)[\[5\]](#)

Regulatory bodies have established an Acceptable Daily Intake (ADI) for L-tartaric acid and its salts, including potassium L-tartrate.

Regulatory Body	ADI Value (as tartaric acid)	Reference
JECFA (Joint FAO/WHO Expert Committee on Food Additives)	0-30 mg/kg bw	[3]
EFSA (European Food Safety Authority)	Group ADI of 240 mg/kg bw/day	[6]
Food Safety Commission of Japan (FSCJ)	24 mg/kg bw/day	[7]

Toxicological Data

Acute Toxicity

The acute toxicity of potassium L-tartrate is considered to be low.

Species	Route	Parameter	Value	Reference
Rat	Oral	LDLo (Lowest published lethal dose)	22,000 mg/kg	[4][8]

Experimental Protocol (Based on OECD Guideline 423)

While the specific protocol for the cited LDLo study is not available, a typical acute oral toxicity study following OECD Guideline 423 (Acute Toxic Class Method) would involve the following:

- **Test Animals:** Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive.
- **Housing and Feeding:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided *ad libitum*.
- **Dose Administration:** The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.
- **Pathology:** All animals are subjected to a gross necropsy at the end of the study.



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Acute Oral Toxicity Experimental Workflow.

Chronic Toxicity and Carcinogenicity

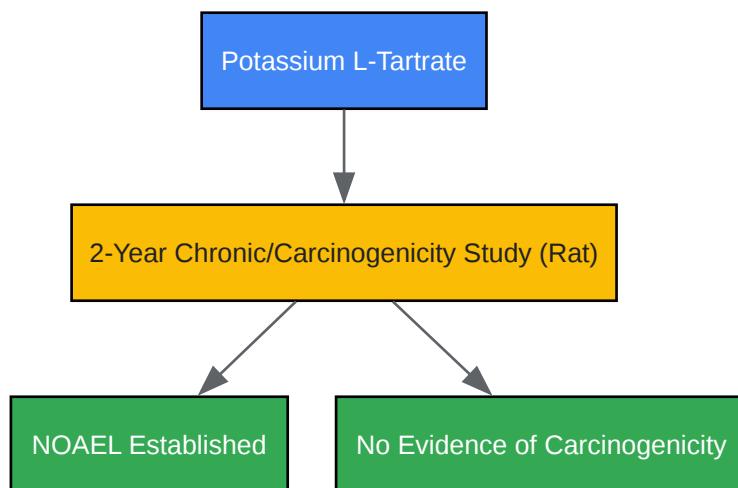
Long-term studies on tartrates have not shown evidence of carcinogenicity. A chronic study in rats using monosodium L(+)-tartrate is considered relevant for assessing the safety of potassium L-tartrate.

Species	Route	Duration	NOAEL	Findings	Reference
Rat	Oral (diet)	2 years	3,100 mg/kg bw/day (as monosodium L(+)-tartrate)	No indication of carcinogenicity.	[6]
Rat	Oral (diet)	2 years	2,440 mg/kg bw/day (as L-tartaric acid)	No toxicity or carcinogenicity.	[7]

Experimental Protocol (Based on OECD Guideline 452)

A combined chronic toxicity/carcinogenicity study, such as one following OECD Guideline 452, would generally entail:

- **Test Animals:** Typically rats of a commonly used laboratory strain, with equal numbers of males and females per group.
- **Dose Administration:** The test substance is administered in the diet, drinking water, or by gavage for a period of 24 months. At least three dose levels and a concurrent control group are used.
- **Observations:** Detailed clinical observations are made throughout the study. Body weight and food/water consumption are recorded weekly. Hematology and clinical biochemistry are evaluated at specified intervals.
- **Pathology:** A full necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted.

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Logical flow of chronic toxicity assessment.

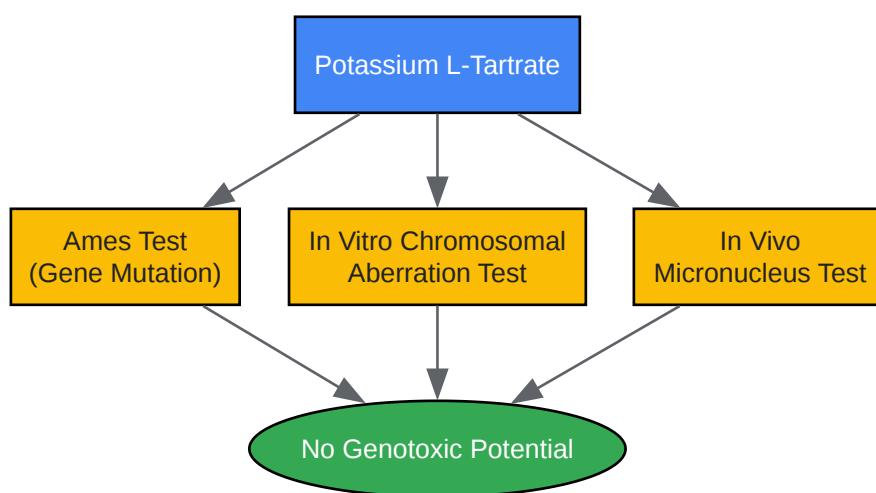
Genotoxicity

Available data indicates that L(+)-tartaric acid and its salts, including potassium L-tartrate, do not have genotoxic potential.[\[6\]](#)[\[7\]](#)

Assay Type	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without	Negative	[6]
In vitro Chromosomal Aberration Test	Mammalian Cells	With and without	Negative	[6]
In vivo Micronucleus Test	Rodent	N/A	Negative	[7]

Experimental Protocols (General Overview based on OECD Guidelines)

- Ames Test (OECD 471): Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies.
- In Vitro Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, cells are harvested, and metaphase chromosomes are examined for structural aberrations.
- In Vivo Micronucleus Test (OECD 474): Rodents are treated with the test substance. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.



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Standard battery of genotoxicity tests.

Reproductive and Developmental Toxicity

Studies available on L(+)-tartaric acid and its salts have not indicated any significant effects on maternal or developmental toxicity.^[6] While no specific reproductive toxicity studies were found, observations from the chronic toxicity study did not reveal any effects on reproductive organs.^[6]

Study Type	Species	Findings	Reference
Maternal/Developmental Toxicity	Not specified	No relevant effects reported.	[6]
Chronic Toxicity (Reproductive Organs)	Rat	No effects on reproductive organs.	[6]
Developmental Toxicity	Rat, Mouse	No toxicity.	[7]

Experimental Protocol (Based on OECD Guideline 414 - Prenatal Developmental Toxicity Study)

A typical prenatal developmental toxicity study would involve:

- Test Animals: Pregnant female animals (usually rats or rabbits).
- Dose Administration: The test substance is administered daily during the period of organogenesis.
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
- Fetal Examination: Near the end of gestation, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.

Other Toxicological Information

- Irritation: Potassium L-tartrate can be irritating to the eyes, respiratory system, and skin.[4]
- Human Effects: Ingestion of excessive amounts may lead to gastrointestinal symptoms such as violent vomiting, diarrhea, and abdominal pain.[4][9] Acute potassium poisoning from ingestion is rare due to the emetic effect and rapid renal excretion.[4]

Conclusion

Based on the available data, Potassium L-tartrate exhibits a low order of acute toxicity and is not considered to be genotoxic or carcinogenic. No significant reproductive or developmental effects have been reported at doses relevant to human exposure. Its long history of use in food and its GRAS status further support its safety profile when used in accordance with good manufacturing practices. Professionals in drug development should consider the potential for irritation and the effects of excessive ingestion, although these are unlikely to be of concern at typical pharmaceutical excipient levels.

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